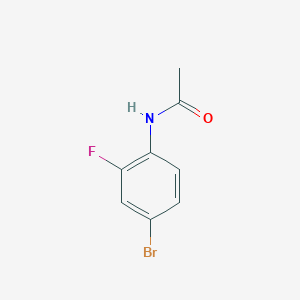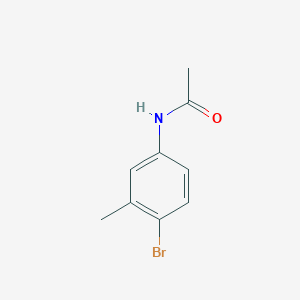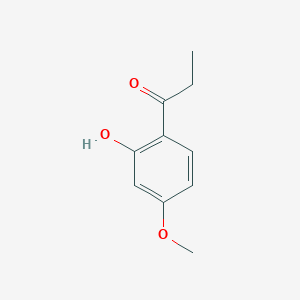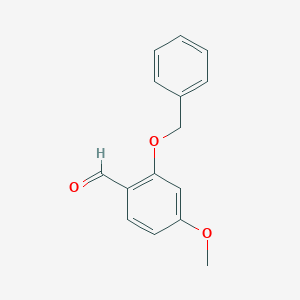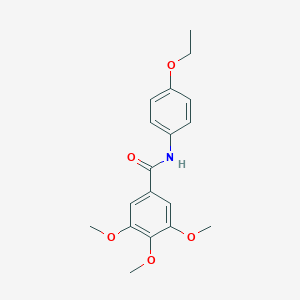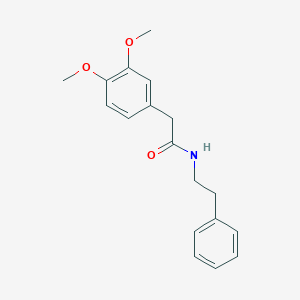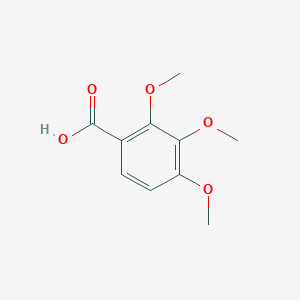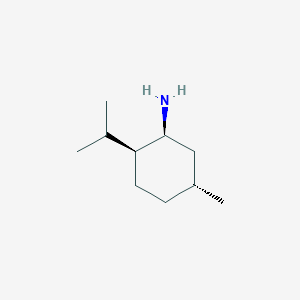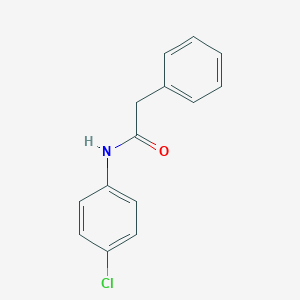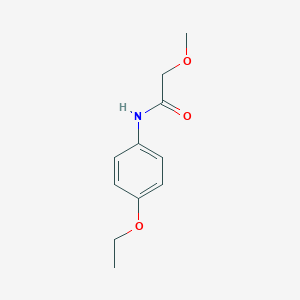![molecular formula C10H12ClN3O3 B184541 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione CAS No. 50992-34-2](/img/structure/B184541.png)
1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione, also known as CEPD, is a pyrimidine derivative that has been extensively studied for its potential use as an anticancer agent. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. This compound has been shown to interact with the DNA molecule, leading to the formation of DNA adducts that inhibit DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of angiogenesis, the suppression of tumor metastasis, and the induction of cell cycle arrest. This compound has also been shown to modulate the expression of various genes involved in cancer development and progression.
実験室実験の利点と制限
The advantages of using 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione in lab experiments include its potent antitumor activity, its ability to induce apoptosis in cancer cells, and its selectivity for cancer cells over normal cells. However, the limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity to normal cells at high concentrations, and the need for further research to fully understand its mechanism of action.
将来の方向性
For research on 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione include the development of more efficient synthesis methods, the optimization of its antitumor activity through structural modifications, and the investigation of its potential use in combination with other anticancer agents. Further research is also needed to fully elucidate the mechanism of action of this compound and to determine its potential for clinical use as an anticancer agent.
合成法
The synthesis of 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione involves the reaction of 2-chloroethylamine hydrochloride with ethyl acetoacetate, followed by the addition of urea and ammonium acetate. The resulting product is then purified through recrystallization to yield this compound in high purity.
科学的研究の応用
1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione has been shown to exhibit potent antitumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, while having minimal effects on normal cells. This compound has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.
特性
CAS番号 |
50992-34-2 |
|---|---|
分子式 |
C10H12ClN3O3 |
分子量 |
257.67 g/mol |
IUPAC名 |
1-[1-(2-chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12ClN3O3/c11-3-6-13-4-1-7(9(13)16)14-5-2-8(15)12-10(14)17/h2,5,7H,1,3-4,6H2,(H,12,15,17) |
InChIキー |
DHLWVYYTUWXYGY-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)C1N2C=CC(=O)NC2=O)CCCl |
正規SMILES |
C1CN(C(=O)C1N2C=CC(=O)NC2=O)CCCl |
その他のCAS番号 |
50992-34-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)

